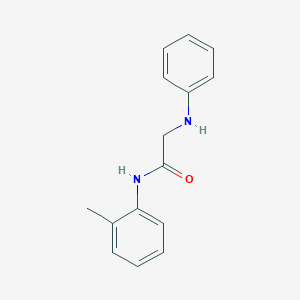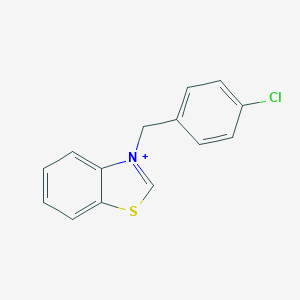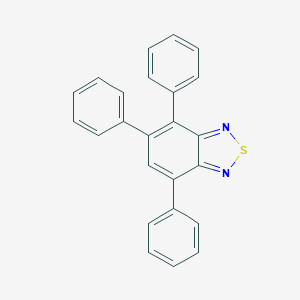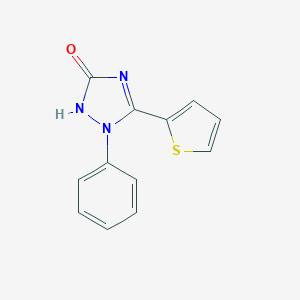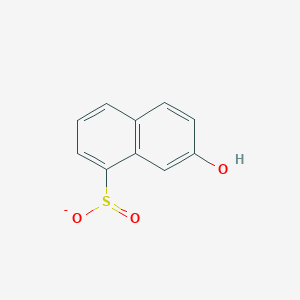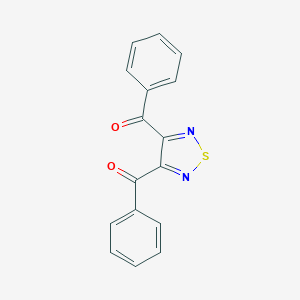![molecular formula C19H14ClNO B282125 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole, also known as TTA-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. TTA-1 belongs to the class of acenaphthene derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mécanisme D'action
The mechanism of action of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole involves the inhibition of various signaling pathways involved in inflammation and angiogenesis. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole also inhibits the expression of VEGF, a growth factor that is essential for angiogenesis.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole in lab experiments include its high purity and yield, which makes it suitable for use in various assays. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been extensively studied, and its mechanism of action is well understood. However, the limitations of using 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also shown promise as a potential therapeutic agent for cancer treatment, and further studies are needed to determine its efficacy in vivo. Additionally, the development of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole analogs with improved pharmacological properties could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole involves the reaction of 9-acenaphthenone with 4-chloroaniline in the presence of an acid catalyst. The resulting intermediate is then treated with sodium hydride and 2-bromoethanol to yield the final product. The synthesis of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been optimized to obtain high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propriétés
Formule moléculaire |
C19H14ClNO |
|---|---|
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
9-(4-chlorophenyl)-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C19H14ClNO/c20-13-7-9-14(10-8-13)21-11-22-19-16-6-2-4-12-3-1-5-15(17(12)16)18(19)21/h1-10,18-19H,11H2 |
Clé InChI |
CGZXQIFYJMIPIY-UHFFFAOYSA-N |
SMILES |
C1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=C(C=C5)Cl |
SMILES canonique |
C1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)


